molecular formula C8H8BrNO3 B1281573 2-Amino-6-bromo-3-methoxybenzoic acid CAS No. 67303-48-4

2-Amino-6-bromo-3-methoxybenzoic acid

Cat. No. B1281573
CAS RN: 67303-48-4
M. Wt: 246.06 g/mol
InChI Key: HMCXJHVLOBBQJV-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methoxybenzoic acid is a compound that is not directly studied in the provided papers. However, similar compounds with bromo, methoxy, and amino substituents on a benzoic acid backbone have been investigated, which can provide insights into the properties and behaviors of the compound . These compounds are often intermediates in the synthesis of more complex molecules and can exhibit interesting spectroscopic and electronic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 2-amino-5-bromobenzoic acid involves optimizing the molecular conformation and employing density functional theory (DFT) calculations to guide the synthesis process . Similarly, the synthesis of 2-amino-6-methoxybenzothiazole was achieved through a cyclization reaction catalyzed by Br2-CH3COOH, indicating that halogenation and cyclization are common steps in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-6-bromo-3-methoxybenzoic acid is often analyzed using spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR spectroscopy, as well as DFT calculations . These studies provide information on the optimized geometry, vibrational frequencies, and electronic transitions of the molecules. For example, the most stable conformer of 2-amino-5-bromobenzoic acid was identified through computational methods, which could be analogous to the structural analysis of 2-Amino-6-bromo-3-methoxybenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of bromo- and methoxy-substituted benzoic acids can be inferred from studies on similar compounds. For instance, 2-amino-5-bromobenzoic acid has been shown to exist in multiple conformers, which may affect its reactivity in subsequent chemical reactions . Additionally, the presence of electron-donating and electron-withdrawing groups such as amino and bromo substituents can influence the compound's participation in various chemical reactions, such as condensation or cycloaddition, as seen in the synthesis of hetero annulated carbazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-Amino-6-bromo-3-methoxybenzoic acid can be deduced from spectroscopic data and DFT calculations. These studies reveal insights into the thermodynamic properties, such as standard heat capacity, entropy, and enthalpy changes, as well as the kinetic and thermodynamic stability of the molecules . The electronic properties, including HOMO and LUMO energies, are also crucial in understanding the chemical behavior of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Amino-6-bromo-3-methoxybenzoic acid is used in the synthesis of various chemical compounds. For example, it is involved in the preparation of cycloadducts through the reaction of 3-methoxydehydrobenzene, which is generated from 2-amino-6-methoxybenzoic acid, with 2-substituted furans. This reaction pathway is discussed in terms of an asynchronous, concerted, biradicaloid reaction pathway (Giles, Sargent, & Sianipar, 1991).

Applications in Organic Synthesis

  • In organic synthesis, derivatives of 2-amino-6-bromo-3-methoxybenzoic acid are synthesized for various purposes. One example includes the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).

Photochemical and Photophysical Properties

  • The compound plays a role in the study of photochemical properties. For instance, a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized for photodynamic therapy applications in cancer treatment. This compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, making it significant for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

  • Research into the antibacterial properties of compounds derived from 2-amino-6-bromo-3-methoxybenzoic acid has been conducted. For example, a study on hydrazide-hydrazones of 3-methoxybenzoic acid showed promising antibacterial activity against Bacillus spp. This indicates potential medical applications for compounds derived from 2-amino-6-bromo-3-methoxybenzoic acid in combating bacterial infections (Popiołek & Biernasiuk, 2016).

Applications in Material Science

  • The compound is also used in material science, particularly in the development of novel polymers. An example is the creation of polyaniline-3-amino-4-methoxybenzoic acid copolymers for the separation and recovery of Pd(II) from solutions. This demonstrates its utility in industrial applications, particularly in the field of resource recovery and environmental management (Zhong et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-6-bromo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCXJHVLOBBQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501550
Record name 2-Amino-6-bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-3-methoxybenzoic acid

CAS RN

67303-48-4
Record name 2-Amino-6-bromo-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67303-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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